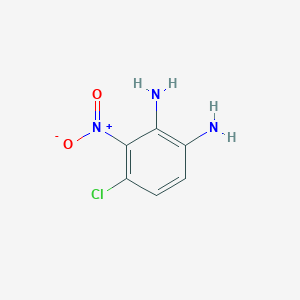

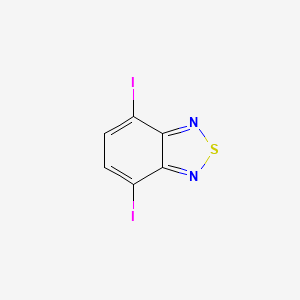

4,7-Diiodo-2,1,3-benzothiadiazole

Übersicht

Beschreibung

4,7-Diiodo-2,1,3-benzothiadiazole is a derivative of 2,1,3-benzothiadiazole (BTD), which is a core structure widely utilized in the field of photoluminescent compounds and light technology. BTD derivatives are known for their applications in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and other technologies due to their unique electrical and optical properties .

Synthesis Analysis

The synthesis of 4,7-disubstituted benzothiadiazole derivatives, including those with iodine substituents, typically involves multi-step reactions starting from simpler aromatic compounds such as o-methylaniline. These processes may include bromination, hydrolysis, and selective oxidation steps . Additionally, direct arylation methods have been developed to simplify the synthesis of BTD derivatives, providing a more efficient and cost-effective approach .

Molecular Structure Analysis

The molecular structure of BTD derivatives can be influenced by the nature of the substituents at the 4 and 7 positions. For example, the introduction of thiophene rings can lead to orientational disorder and a distribution of internal orientations due to a low rotational barrier, as confirmed by X-ray diffraction studies . The presence of iodine atoms is likely to add to the molecular weight and may influence the electronic properties of the molecule due to their heavy atom effect.

Chemical Reactions Analysis

BTD derivatives can undergo various chemical reactions, including oxidative cyclization mediated by molecular iodine, which can lead to the formation of new C-N and S-N bonds . The presence of iodine substituents may also facilitate further functionalization through cross-coupling reactions, given the reactivity of iodine in such processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of BTD derivatives are closely related to their molecular structure. The introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical behavior of these compounds. For instance, the photophysical properties and excited state dynamics of BTD derivatives can be affected by solvent polarity, with different conformers exhibiting varying dipole moments in the ground and excited states . The thermal, optical, and electrochemical properties of BTD-based polymers have also been systematically investigated, revealing the influence of covalently attached thiophene units on the planarization of the polymer backbone and intermolecular pi-pi interactions .

Wissenschaftliche Forschungsanwendungen

Optoelectronic Device Building Block

4,7-Dibromo-2,1,3-benzothiadiazole, a close analogue to 4,7-Diiodo-2,1,3-benzothiadiazole, is used in the organic synthesis of high-performance optoelectronic devices. Its flexibility and crystalline-state fluorescence make it a valuable material in this field. Single crystals of this compound can exhibit elastic bending flexibility and a reversible fluorescence change under mechanical stress, highlighting its potential in flexible optoelectronic applications (Hayashi, Koizumi, & Kamiya, 2017).

Fluorescent Sensors

Benzothiadiazole-based compounds, including derivatives of this compound, have been synthesized for selective detection of ions like Cu2+ and OH–. These compounds demonstrate high selectivity and sensitivity in fluorescence quenching, making them useful as fluorescent sensors. Some of these compounds also exhibit cell permeability, allowing for applications in living cell detection (Tian et al., 2019).

Bulk Heterojunction Solar Cells

The derivative 4,7-Di(thiophen-2-yl)benzothiadiazole (DTBT) is a key component in donor-acceptor low bandgap polymers for bulk heterojunction (BHJ) photovoltaics. This application is significant due to the high efficiency of these solar cells. The positioning of alkyl chains on the DTBT unit can affect the properties of the polymers, demonstrating the importance of structural variation in these materials (Zhou et al., 2010).

Organic Light-Emitting Diodes (OLEDs)

Photoluminescent π-extended 4,7-diaryl-2,1,3-benzothiadiazoles exhibit properties suitable for testing as OLEDs. These derivatives have high fluorescent quantum yields and electron affinities, making them promising materials for OLED applications (Neto et al., 2005).

Luminescent Materials

Compounds based on 2,1,3-benzothiadiazole with carbazole moieties, such as 4,7-dicarbazyl-[2,1,3]-benzothiadiazole, have been synthesized and exhibit enhanced optical properties and thermostability. These materials show promise as efficient luminescent materials due to their strong absorption peaks and high photoluminescence quantum yields in various solvents (Tao et al., 2011).

Electronic Materials

The synthesis of novel acceptor units like 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole has shown potential in changing charge transport behavior in conjugated polymers. This innovation is crucial for developing materials with specific electronic properties, such as those used in photonic and electronic materials (Casey et al., 2015).

Wirkmechanismus

Target of Action

It is known that benzothiadiazole derivatives can interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

The molecule contains a benzothiadiazole ring, which is known to exhibit a quinonoid character due to the shortening of certain carbon-carbon bonds . This structural feature may influence the compound’s interaction with its targets .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,7-Diiodo-2,1,3-benzothiadiazole is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Zukünftige Richtungen

The future of 4,7-Diiodo-2,1,3-benzothiadiazole lies in its potential applications in the field of organic electronics. Its use as a building block in the synthesis of light-emitting diodes and conducting polymers opens up possibilities for the development of more efficient and versatile electronic devices .

Eigenschaften

IUPAC Name |

4,7-diiodo-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEFYJDGPPWGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738284 | |

| Record name | 4,7-Diiodo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167281-18-7 | |

| Record name | 4,7-Diiodo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)